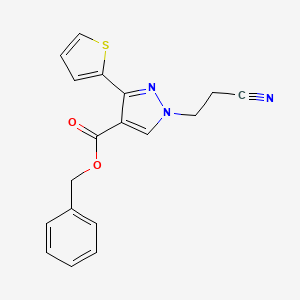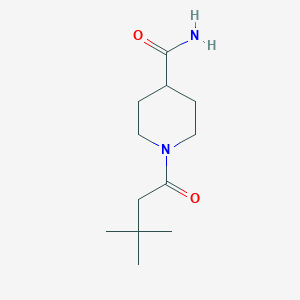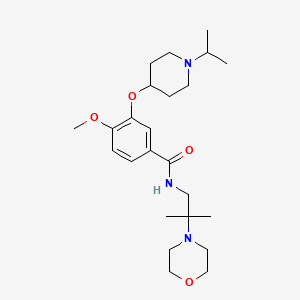![molecular formula C18H16BrN3O B5094032 (E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-phenylprop-2-enamide](/img/structure/B5094032.png)
(E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-phenylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-phenylprop-2-enamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromo-substituted aromatic ring, a cyano group, and an enamide linkage. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-phenylprop-2-enamide typically involves a multi-step process. One common method starts with the bromination of 4-(dimethylamino)benzaldehyde using N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The resulting 3-bromo-4-(dimethylamino)benzaldehyde is then subjected to a Knoevenagel condensation reaction with N-phenylcyanoacetamide in the presence of a base such as piperidine. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent choice, and reaction time can further improve the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-phenylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of (E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-4-(dimethylamino)benzaldehyde
- N-Phenylcyanoacetamide
- Bis(2-ethylhexyl) terephthalate
Uniqueness
(E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-phenylprop-2-enamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification and optimization in various research fields .
Propiedades
IUPAC Name |
(E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O/c1-22(2)17-9-8-13(11-16(17)19)10-14(12-20)18(23)21-15-6-4-3-5-7-15/h3-11H,1-2H3,(H,21,23)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQUKQRXAGBUJA-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-chlorophenyl)-2-{[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide](/img/structure/B5093956.png)
![(2-chloro-4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-ethoxyphenoxy)acetic acid](/img/structure/B5093966.png)
![N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxy-propyl]benzenesulfonamide](/img/structure/B5093969.png)
![(5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5093978.png)
![ethyl 2-[(5E)-5-[(4-methoxy-2-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5093987.png)

![4-(3-{[(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(imino)methyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B5094017.png)
![2-[2-(2-ethoxyphenoxy)ethyl]-2H-1,2,3-benzotriazole](/img/structure/B5094019.png)


![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(2E)-3-(2-furyl)-2-propen-1-yl]piperidine](/img/structure/B5094030.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-bromobenzamide](/img/structure/B5094039.png)
![1-(4-chlorobenzyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5094048.png)
